molecular formula C7H5BrN2 B581949 5-Amino-3-bromobenzonitrile CAS No. 49674-16-0

5-Amino-3-bromobenzonitrile

Cat. No. B581949
CAS RN: 49674-16-0
M. Wt: 197.035
InChI Key: HPIFDUDZTLRWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-bromobenzonitrile is a chemical compound with the CAS Number: 49674-16-0 and a molecular weight of 197.03 . It is a solid substance stored at room temperature in a dark place under an inert atmosphere .


Molecular Structure Analysis

The linear formula of 5-Amino-3-bromobenzonitrile is C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 . This indicates that the compound consists of a benzene ring with a bromine atom and a nitrile group attached to it, along with an amino group.


Physical And Chemical Properties Analysis

5-Amino-3-bromobenzonitrile is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound has a molecular weight of 197.03 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

5-Amino-3-bromobenzonitrile serves as a key intermediate in organic synthesis, facilitating the construction of complex molecules. For example, a general two-step synthesis method has been developed to generate substituted 3-aminoindazoles from 2-bromobenzonitriles, which involves palladium-catalyzed arylation followed by an acidic cyclization sequence. This approach offers an efficient alternative to traditional synthesis methods, highlighting the versatility of bromobenzonitriles in constructing heterocyclic compounds (Lefebvre et al., 2010). Additionally, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through bromination and hydrolysis processes showcases the utility of amino-substituted benzonitriles in producing valuable chemical intermediates (Zhou Peng-peng, 2013).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, halo-substituted cyanoanilines, which are closely related to 5-Amino-3-bromobenzonitrile, have been synthesized and evaluated for their antibacterial activity. The study of silver(I) complexes with these compounds demonstrates their potential as antibacterial agents, offering new pathways for the development of antimicrobial treatments (Wei Qian et al., 2016).

Materials Science and Corrosion Inhibition

The application of 2-aminobenzene-1,3-dicarbonitriles derivatives in corrosion inhibition for metals highlights the importance of benzonitrile derivatives in materials science. These compounds have been shown to exhibit significant inhibition efficiency for mild steel in acidic environments, underlining their potential as green corrosion inhibitors (Verma et al., 2015).

Safety And Hazards

The compound is classified under GHS07 for safety . It is advised to avoid breathing its dust, mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, inhalation, or contact, immediate medical attention is required .

Future Directions

While specific future directions for 5-Amino-3-bromobenzonitrile are not available, it’s worth noting that compounds like this are often used in research and development, particularly in the synthesis of more complex molecules . As such, it could potentially have applications in various fields, including pharmaceuticals, materials science, and more.

properties

IUPAC Name

3-amino-5-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIFDUDZTLRWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695746
Record name 3-Amino-5-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-bromobenzonitrile

CAS RN

49674-16-0
Record name 3-Amino-5-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-nitrobenzonitrile (1 g, 4.4 mmol) in MeOH (50 mL) was added tin (5.23 g, 44 mmol) and 3N HCl (44 mL, 132 mmol). The reaction mixture was stirred at RT for 2 h, the filtered off and washed with MeOH. The filtrate was concentrated in vacuo, and the remaining water phase was basified to pH=12 by addition of 4N NaOH. The aqueous layer was extracted twice with EtOAc (100 mL), the combined organics were dried (Na2SO4) and evaporated in vacuo to afford the title compound as a yellowish solid. MS (LC/MS): 197.0 [M+H]+; tR (HPLC conditions c): 4.30 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirring solution of 845 mg (3.72 mmol) of 3-bromo-5-nitrobenzonitrile in 5 mL of THF and 5 mL of EtOH was added 4.2 g (18.6 mmol) of SnCl2.2H2O in several portions. The reaction became slightly exothermic and was stirred at r.t. for about 12.5 h. The mixture was concentrated and 30 mL of 2 N NaOH was added. After the mixture was stirred for 2 h, H2O and EtOAc were added, and the organic layer was washed with 50 mL of H2O and 40 mL of brine. The aqueous layer was extracted with EtOAc and washed with brine. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (35% EtOAc/hexanes) provided 461 mg of 3-amino-5-bromobenzonitrile as a yellow solid in 63% yield.
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.